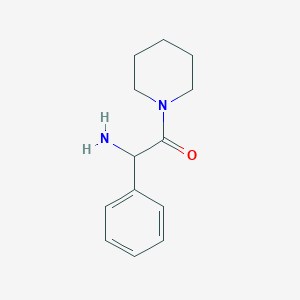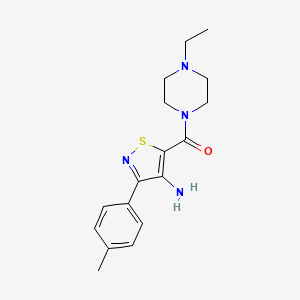
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper describes a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. Some of these compounds also showed potential antipsychotic effects. Paper discusses the synthesis and antitumor activity of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which inhibits the proliferation of various cancer cell lines.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of the compound in paper involves the condensation of different amines with aryl methanones to form a series of novel compounds. Similarly, the compound in paper was synthesized by condensation of 3-fluorobenzoic acid with an aminated and cyclized intermediate. These methods suggest that the synthesis of this compound would likely involve a condensation reaction between appropriate amine and aryl methanone precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as single crystal X-ray diffraction, as mentioned in paper . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the papers. However, compounds discussed in paper and paper have been evaluated for their pharmacological properties, which suggest that the compound may also possess central nervous system activity or antitumor properties. The physical properties such as solubility, melting point, and stability would depend on the specific functional groups and overall molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Quantitative Analysis : The novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized, and its structure was elucidated using various spectroscopic techniques. Density functional theory (DFT) calculations were used to optimize the compound's structure and analyze its stability and intermolecular charge transfer. Molecular docking studies were conducted to understand its antiviral activity and pharmacokinetic behavior (M. FathimaShahana & A. Yardily, 2020).
Biological Activities
- Antimicrobial Activity : New pyridine derivatives, including compounds structurally similar to (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone, were synthesized and evaluated for their in vitro antimicrobial activity. These compounds showed variable and modest activity against different strains of bacteria and fungi (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Enzyme Inhibition
- Selective Acetylcholinesterase Inhibitors : A study focused on designing, synthesizing, and evaluating a novel series of compounds for their inhibitory activity against acetylcholinesterase (AChE). One specific compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as a potent AChE inhibitor, showcasing the potential of these compounds in targeting neurological disorders (Mina Saeedi et al., 2019).
Fluorescent Probes and Sensing
- Fluorescent Probes for Metal Ions and Amino Acids : Research into polythiophene-based conjugated polymers highlighted their selectivity and sensitivity towards metal ions like Hg2+ and Cu2+ in aqueous solutions. These findings point to the applications of related compounds in developing sensitive and selective sensors for environmental and biological monitoring (Chaoxia Guo et al., 2014).
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that they may be influenced by the chemical environment .
Propiedades
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-20-8-10-21(11-9-20)17(22)16-14(18)15(19-23-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNELTLHPLOGNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)
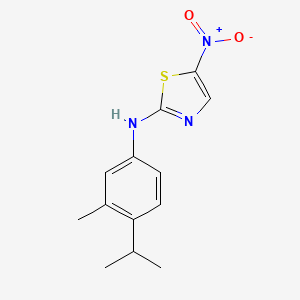
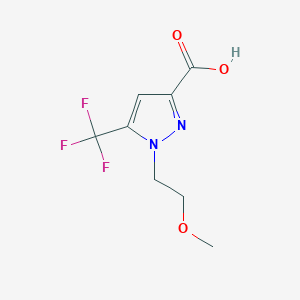
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3013328.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)
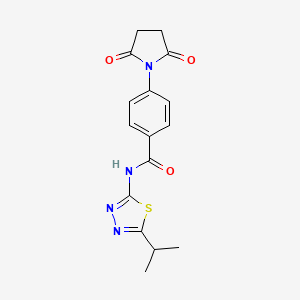
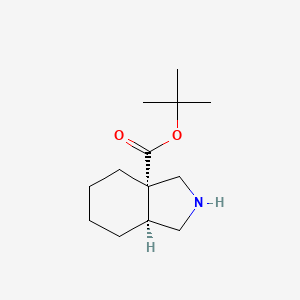
![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

